[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
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Overview
Description
[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.
Mechanism of Action
The mechanism of action of [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone involves the inhibition of a specific protein kinase. This kinase plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. By inhibiting this kinase, [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone can modulate these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone are dependent on the specific biological process being studied. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience research, [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone has been shown to modulate synaptic plasticity and potentially have applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone in lab experiments include its potent inhibition of a specific protein kinase and its potential therapeutic applications. However, limitations include the need for further research into its safety and efficacy and the potential for off-target effects.
Future Directions
For research on [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone include further studies on its safety and efficacy in various biological processes, including cancer, neuroscience, and immunology. Additionally, research could focus on the development of more potent and selective inhibitors of the specific protein kinase targeted by this compound. Finally, studies could investigate the potential for [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone to be used in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone involves several steps, including the reaction of 5-fluoro-6-methylpyrimidine-4-carboxylic acid with piperazine to form a piperazine derivative. This intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.
Scientific Research Applications
[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone has been used in various scientific research applications, including cancer research, neuroscience, and immunology. This compound has been shown to be a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.
properties
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-14(18)16(20-10-19-11)23-6-8-24(9-7-23)17(25)15-12-4-2-3-5-13(12)21-22-15/h2-5,10H,6-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLXDQJPAWYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
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